molecular formula C19H28N2O3 B6673790 N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide

Cat. No.: B6673790
M. Wt: 332.4 g/mol
InChI Key: ZMFBLRDTJKPPCY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a hydroxy-phenylpropyl moiety

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(24,15-5-3-2-4-6-15)13-21-11-9-14(10-12-21)17(22)18(23)20-16-7-8-16/h2-6,14,16-17,22,24H,7-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBLRDTJKPPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)C(C(=O)NC2CC2)O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of Hydroxy-Phenylpropyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the hydroxy-phenylpropyl moiety onto the piperidine ring.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced using cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) to yield corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the hydroxy groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Chemical Biology: The compound can be used to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups and the piperidine ring are likely involved in hydrogen bonding and other interactions with the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylpropyl)piperidin-4-yl]acetamide: shares structural similarities with other piperidine derivatives and cyclopropyl-containing compounds.

    Piperidine Derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.

    Cyclopropyl-Containing Compounds: These include cyclopropylamine, cyclopropylcarbinol, and other cyclopropyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropyl group and the hydroxy-phenylpropyl moiety makes it a versatile compound for various applications in research and industry.

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